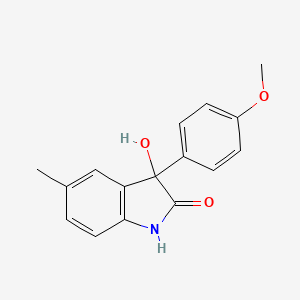
3-hydroxy-3-(4-methoxyphenyl)-5-methyl-1,3-dihydro-2H-indol-2-one
Cat. No. B8719439
M. Wt: 269.29 g/mol
InChI Key: FFSCCFSRJCDSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08030499B2
Procedure details


With 5.61 g of 4-bromoanisole and 3.23 g of 5-methyl isatin as starting materials, 4.38 g of the title compound (light brown solid) was obtained by a similar method to Step 21-1.


Name
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[CH3:10][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][CH:19]=1)[NH:16][C:15](=[O:20])[C:14]2=[O:21]>>[OH:21][C:14]1([C:2]2[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=2)[C:13]2[C:17](=[CH:18][CH:19]=[C:11]([CH3:10])[CH:12]=2)[NH:16][C:15]1=[O:20]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.61 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)OC
|
Step Two
|
Name
|
|
|
Quantity
|
3.23 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C2C(C(NC2=CC1)=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1(C(NC2=CC=C(C=C12)C)=O)C1=CC=C(C=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.38 g | |
| YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
